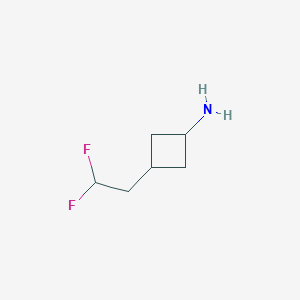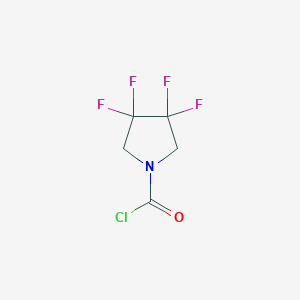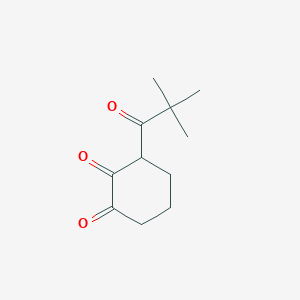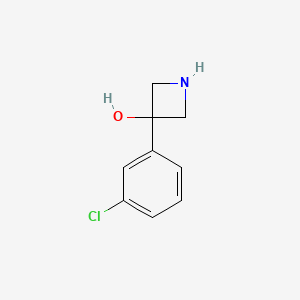
3-(2,2-Difluoroethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethyl)cyclobutan-1-amine is a fluorinated organic compound with the molecular formula C6H11F2N. This compound is characterized by the presence of a cyclobutane ring substituted with a 2,2-difluoroethyl group and an amine group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-amine typically involves the introduction of the difluoroethyl group onto a cyclobutanamine precursor. One common method involves the reaction of cyclobutanone with difluoroethylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the scalability of these methods ensures a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroethyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form cyclobutanamine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutanamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products
The major products formed from these reactions include imines, amides, reduced cyclobutanamines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and enhanced binding affinity.
Industry: The compound is used in the development of agrochemicals and specialty chemicals, where fluorination can improve the efficacy and selectivity of the products.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the fluorine atoms can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride
- 2,2-Difluoroethylamine
- Cyclobutanamine derivatives
Uniqueness
Compared to other similar compounds, this compound is unique due to the presence of both a cyclobutane ring and a difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
3-(2,2-difluoroethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-4-1-5(9)2-4/h4-6H,1-3,9H2 |
Clave InChI |
SOYLXDDSUJSORR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)




![4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine](/img/structure/B13072823.png)

![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)



